2-Methyl-6-(piperidin-4-yloxy)pyrazine
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Overview
Description
2-Methyl-6-(piperidin-4-yloxy)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group at the second position and a piperidin-4-yloxy group at the sixth position
Mechanism of Action
Target of Action
It is known that pyrazine derivatives have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that pyrazine derivatives can exhibit significant activity againstMycobacterium tuberculosis H37Ra
Biochemical Pathways
Piperidine-containing compounds are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Result of Action
It is known that pyrazine derivatives can exhibit significant activity againstMycobacterium tuberculosis H37Ra .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors . This suggests that 2-Methyl-6-(piperidin-4-yloxy)pyrazine may interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is known that this compound is used in the preparation of 3-Imidazolylindoles as MDM2 and MDM4 inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(piperidin-4-yloxy)pyrazine typically involves the reaction of 2-methylpyrazine with 4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(piperidin-4-yloxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the pyrazine ring or the piperidine moiety.
Substitution: Various substituted pyrazine derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Methyl-6-(piperidin-4-yloxy)pyrazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(piperidin-3-yloxy)pyrazine
- 2-Methyl-6-(piperidin-3-yloxy)pyrazine
Uniqueness
2-Methyl-6-(piperidin-4-yloxy)pyrazine is unique due to the specific positioning of the piperidin-4-yloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-methyl-6-piperidin-4-yloxypyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-12-7-10(13-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDHOTSPDSQTGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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